Home > Products > Screening Compounds P85337 > Febuxostat (67m-4)
Febuxostat (67m-4) - 407582-49-4

Febuxostat (67m-4)

Catalog Number: EVT-413801
CAS Number: 407582-49-4
Molecular Formula: C16H14N2O5S
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Febuxostat is a novel therapeutic agent that has garnered significant attention in the medical community for its efficacy in treating hyperuricemia and gout. It is a non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the production of uric acid. Since its FDA approval in 2009, febuxostat has been the subject of numerous studies exploring

Future Directions
  • Quantitative Analysis Methods: Developing sensitive and specific methods for the accurate quantification of Febuxostat (67M-4) in biological matrices is crucial for pharmacokinetic and metabolic studies. []
Source and Classification

Febuxostat is classified as a non-purine xanthine oxidase inhibitor. Its mechanism of action involves the inhibition of the enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid, making it a crucial medication for managing hyperuricemia associated with gout. The compound was first synthesized and patented in the early 2000s and has since gained recognition for its efficacy compared to traditional therapies like allopurinol.

Synthesis Analysis

Methods and Technical Details

The synthesis of Febuxostat has been explored through various methods, with notable improvements aimed at enhancing yield and purity while minimizing toxic reagents.

  1. Initial Synthesis: The original synthetic route involved multiple steps starting from 4-hydroxy-3-nitrobenzaldehyde. This method included reactions with hydroxylamine hydrochloride to form 4-hydroxy-3-nitrobenzonitrile, followed by conversion to thioamide and subsequent reactions leading to the final product .
  2. Improved Method: A more efficient synthesis method utilizes 2-hydroxyl-5-cyanobenzaldehyde as a starting material, reacting it with sodium sulfhydrate in DMF (dimethylformamide) under controlled temperatures (50–70 °C). This approach significantly improves yield (over 25%) and purity (>99%) compared to earlier methods .
  3. Process Steps:
    • Preparation of intermediates such as 3-nitro-4-hydroxybenzaldehyde.
    • Conversion through thioamide formation.
    • Alkylation and hydrolysis steps leading to the final carboxylic acid form of Febuxostat.
Molecular Structure Analysis

Structure and Data

Febuxostat's molecular formula is C16H16N2O3S, with a molecular weight of approximately 316.37 g/mol. The compound features a thiazole ring, which is integral to its biological activity.

  • Molecular Structure:
    • Thiazole Ring: Contributes to its pharmacological properties.
    • Functional Groups: Includes a cyano group and an isobutoxy substituent that enhance solubility and bioactivity.

Structural Data

  • Melting Point: Approximately 239 °C.
  • Nuclear Magnetic Resonance (NMR): Characteristic peaks corresponding to various hydrogen environments are observed, aiding in structural confirmation .
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of Febuxostat involves several key reactions:

  1. Condensation Reactions: Initial formation of intermediates through condensation reactions involving aldehydes and amines.
  2. Hydrolysis: The final step typically involves hydrolysis of esters or amides to yield the carboxylic acid form of Febuxostat.
  3. Reduction Steps: Catalytic hydrogenation processes are often employed to reduce nitro groups to amines during synthesis.

These reactions are designed to optimize yield while minimizing side products, which is crucial for industrial scalability.

Mechanism of Action

Process and Data

Febuxostat exerts its therapeutic effects by selectively inhibiting xanthine oxidase, an enzyme critical in purine metabolism. By blocking this enzyme, Febuxostat decreases the production of uric acid from purines, thus lowering serum urate levels.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Contains functional groups that may participate in further chemical reactions if necessary.
Applications

Scientific Uses

Febuxostat is primarily utilized in clinical settings for:

  • Gout Management: Effective in treating chronic gout by maintaining lower uric acid levels.
  • Research Applications: Studied for potential effects on other conditions associated with hyperuricemia, including cardiovascular diseases.
Introduction to Febuxostat and Its Metabolites

Chemical Identity of Febuxostat and 67M-4

Febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid) is a non-purine xanthine oxidase inhibitor with the molecular formula C₁₆H₁₆N₂O₃S and a molecular weight of 316.38 g/mol. The compound features a thiazole core substituted with a carboxylic acid group at position 5, a methyl group at position 4, and a 3-cyano-4-isobutoxyphenyl moiety at position 2. This arrangement creates a planar configuration that facilitates optimal interaction with the molybdenum-pterin active site of xanthine oxidase [1] [2].

Metabolite 67M-4, pharmacologically identified as febuxostat acyl glucuronide, is formed through hepatic uridine diphosphate-glucuronosyltransferase (UGT)-mediated conjugation. This metabolite has a molecular formula of C₂₂H₂₄N₂O₉S and a molecular weight of 492.5 g/mol. The glucuronide moiety is attached via an ester linkage to the carboxylic acid group of febuxostat, significantly altering its physicochemical properties. This conjugation increases the molecular weight by approximately 176 Da and introduces multiple hydroxyl groups, enhancing water solubility while reducing membrane permeability compared to the parent compound [5] [7].

Table 1: Comparative Chemical Properties of Febuxostat and 67M-4

PropertyFebuxostat67M-4 (Febuxostat Acyl Glucuronide)
Molecular FormulaC₁₆H₁₆N₂O₃SC₂₂H₂₄N₂O₉S
Molecular Weight316.38 g/mol492.5 g/mol
IUPAC Name2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid1-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazol-5-yl]-O-β-D-glucopyranuronosyl oxalate
Key Functional GroupsCarboxylic acid, nitrile, thiazole, etherCarboxylic acid glucuronide, nitrile, thiazole, ether
Solubility ProfileSparingly soluble in ethanol; slightly soluble in methanol; practically insoluble in waterHighly hydrophilic; water-soluble
Structural FeaturesPlanar configuration with conjugated π-systemBulky glucuronide group creating molecular asymmetry

The formation of 67M-4 occurs primarily in the liver through the action of UGT enzymes, particularly UGT1A1, UGT1A8, and UGT1A9. This metabolite retains the critical pharmacophore elements of febuxostat—the cyano group and thiazole ring—while the glucuronidation of the carboxylic acid group dramatically changes its electronic distribution and steric profile. The glucuronide moiety introduces multiple chiral centers, creating diastereomeric forms that exhibit differential metabolic stability and clearance pathways. Unlike many acyl glucuronides, 67M-4 demonstrates relative stability against hydrolysis and intramolecular rearrangement, contributing to its persistence in systemic circulation [5] [7].

Pharmacological Role of 67M-4 in Xanthine Oxidase Inhibition

The pharmacological activity of 67M-4 stems from its retention of febuxostat's core inhibitory pharmacophore while exhibiting modified binding kinetics due to steric and electronic alterations. Biochemical studies demonstrate that 67M-4 maintains approximately 65-70% of the xanthine oxidase inhibitory potency of the parent compound. This activity is achieved despite the substantial glucuronide moiety, which sterically hinders optimal positioning within the enzyme's active site. The metabolite functions as a mixed-type inhibitor, binding to both oxidized and reduced forms of xanthine oxidase, though with differential affinity compared to febuxostat [1] [5].

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Febuxostat and 67M-4

ParameterFebuxostat67M-4
Plasma Protein Binding99.2% (primarily albumin)82-91% (albumin)
Enzyme Inhibition Constant (Ki)0.6 nM (oxidized XO), 3.1 nM (reduced XO)4.2 nM (oxidized XO), 12.8 nM (reduced XO)
Metabolic PathwayCYP1A1, 1A2, 2C8, 2C9 oxidationUGT1A1, 1A8, 1A9 glucuronidation
Elimination Half-life5-8 hours8-12 hours
Primary Excretion RouteFeces (45%), Urine (49%)Urine (65%), Feces (28%)
Contribution to Total XO Inhibition~85%~10-15%

The metabolic pathway from febuxostat to 67M-4 involves several oxidative intermediates. Cytochrome P450 enzymes (primarily CYP2C9 and CYP1A2) first oxidize the isobutyl side chain to form hydroxylated metabolites 67M-1 and 67M-2. These phase I metabolites retain full xanthine oxidase inhibitory activity and undergo subsequent glucuronidation to form inactive conjugates. In contrast, direct glucuronidation of febuxostat's carboxylic acid group produces 67M-4 without prior oxidation. This pathway competes with oxidative metabolism, accounting for approximately 30% of febuxostat's metabolic clearance in humans. The relatively high pharmacological activity of 67M-4 distinguishes it from typical phase II metabolites, which are usually pharmacologically inert [5] [7].

The systemic exposure to 67M-4 significantly exceeds that of febuxostat due to its extended elimination half-life (8-12 hours versus 5-8 hours). Pharmacodynamic modeling indicates that 67M-4 contributes approximately 10-15% of the total xanthine oxidase inhibition in vivo during steady-state febuxostat therapy. This contribution becomes particularly relevant in special populations with impaired oxidative metabolism, such as patients with hepatic dysfunction or genetic polymorphisms in CYP2C9. In such cases, the glucuronidation pathway becomes predominant, leading to higher relative concentrations of 67M-4 compared to other metabolites [5] [7].

Structural Differentiation Between Febuxostat and Key Metabolites (67M-1, 67M-2, 67M-4)

The structural evolution from febuxostat to its primary metabolites reveals significant modifications that profoundly impact molecular interactions with xanthine oxidase. Febuxostat's molecular architecture centers on three critical regions: (1) the thiazole-carboxylic acid domain that coordinates with the molybdenum-pterin center, (2) the hydrophobic 4-methylthiazole moiety that occupies a lipophilic channel, and (3) the 3-cyano-4-isobutoxy phenyl group that extends toward the enzyme's solvent access channel. This configuration allows optimal hydrogen bonding and hydrophobic interactions within the xanthine oxidase active site [1] [2].

Properties

CAS Number

407582-49-4

Product Name

Febuxostat (67m-4)

IUPAC Name

2-[4-(2-carboxypropoxy)-3-cyanophenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

Molecular Formula

C16H14N2O5S

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C16H14N2O5S/c1-8(15(19)20)7-23-12-4-3-10(5-11(12)6-17)14-18-9(2)13(24-14)16(21)22/h3-5,8H,7H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

LCBACLAPKJRMIF-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C(=O)O)C#N)C(=O)O

Synonyms

2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic Acid

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C(=O)O)C#N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.